molecular formula C8H13N2O5P B1206929 Pyridoxamine phosphate CAS No. 529-96-4

Pyridoxamine phosphate

Cat. No.: B1206929
CAS No.: 529-96-4
M. Wt: 248.17 g/mol
InChI Key: ZMJGSOSNSPKHNH-UHFFFAOYSA-N
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Description

Pyridoxamine phosphate is a derivative of vitamin B6, which is a water-soluble vitamin essential for various physiological functions. It is one of the six vitamers of vitamin B6, which also includes pyridoxine, pyridoxal, and their respective phosphorylated derivatives. This compound plays a crucial role as a coenzyme in numerous enzymatic reactions, particularly those involved in amino acid metabolism .

Mechanism of Action

Target of Action

Pyridoxamine phosphate, also known as Pyridoxamine-5’-Phosphate, is a derivative of Vitamin B6. It interacts with several targets, including Alanine racemase, Glutamate-1-semialdehyde 2,1-aminomutase, Histidinol-phosphate aminotransferase, D-alanine aminotransferase, Aspartate aminotransferase, 4-aminobutyrate aminotransferase GabT, Kynurenine–oxoglutarate transaminase 1, and others . These enzymes play crucial roles in various biochemical reactions, particularly in amino acid and neurotransmitter metabolisms .

Mode of Action

This compound is converted into Pyridoxal 5’-Phosphate (PLP), the active form of Vitamin B6, in the body . PLP acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids . The aldehyde group of PLP forms a Schiff-base linkage with the epsilon-amino group of a specific lysine group of the aminotransferase enzyme .

Biochemical Pathways

This compound, through its conversion to PLP, is involved in a wide range of biochemical reactions. It plays a vital role in both biosynthesis and salvage pathways in organisms producing B6 vitamers . It participates in the metabolism of amino acids, carbohydrates, and lipids . It also contributes to the synthesis of many neurotransmitters .

Pharmacokinetics

It is known that vitamin b6, which includes this compound, is readily absorbed from the gastrointestinal tract . It is stored mainly in the liver with lesser amounts in muscle and brain . It crosses the placenta and is distributed into milk .

Result of Action

The conversion of this compound to PLP has significant effects on normal physiology. PLP is involved in the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . Therefore, the action of this compound can influence a wide range of biological systems within the body .

Action Environment

The absorption of Vitamin B6, including this compound, increases with an increase in the level of carriers transcription (with a deficiency of pyridoxal phosphate), as well as under the action of protein kinase A . With an increase in the intracellular level of camp, there is a significant absorption inhibition of vitamin b6 . Therefore, the action, efficacy, and stability of this compound can be influenced by various environmental factors, including the presence of other compounds and the physiological state of the organism .

Biochemical Analysis

Biochemical Properties

Pyridoxamine phosphate acts as a coenzyme in a variety of biochemical reactions. It interacts with several enzymes, including aminotransferases, which are involved in the transamination process. This compound also participates in the decarboxylation and deamination of amino acids. This compound stabilizes reaction intermediates by acting as an electron sink, which is essential for the proper functioning of these enzymes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in neurotransmitter synthesis, which affects cell signaling in the nervous system. Additionally, this compound impacts gene expression by modulating the activity of transcription factors and enzymes involved in DNA synthesis and repair .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It forms Schiff-base linkages with the epsilon-amino group of lysine residues in enzymes, facilitating transamination reactions. This compound also acts as an inhibitor or activator of various enzymes, depending on the specific biochemical pathway. It influences gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of chronic diseases such as diabetes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to improve kidney function and reduce oxidative stress in diabetic models. At high doses, this compound can exhibit toxic effects, including peripheral neuropathy and liver damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and neurotransmitter synthesis. It interacts with enzymes such as pyridoxal kinase and pyridoxamine-phosphate oxidase, which are essential for its conversion to other active forms of vitamin B6. This compound also affects metabolic flux by modulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can exert its biochemical effects. This compound can accumulate in certain tissues, such as the liver and kidneys, where it plays a critical role in metabolic processes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as it interacts with different enzymes and biomolecules in these compartments. Targeting signals and post-translational modifications help direct this compound to specific organelles, ensuring its proper function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridoxamine phosphate typically involves the phosphorylation of pyridoxamine. One common method includes the reaction of pyridoxamine with phosphoric acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. This reaction yields this compound through the formation of a phosphoester bond .

Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, utilizing microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce this compound, which is then extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions: Pyridoxamine phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Transamination: Typically involves amino acids and keto acids under physiological conditions.

    Decarboxylation: Requires specific decarboxylase enzymes and occurs under mild acidic conditions.

    Deamination: Often facilitated by deaminase enzymes and occurs under neutral to slightly basic conditions.

Major Products Formed:

Properties

IUPAC Name

[4-(aminomethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N2O5P/c1-5-8(11)7(2-9)6(3-10-5)4-15-16(12,13)14/h3,11H,2,4,9H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJGSOSNSPKHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

951-83-7 (hydrochloride)
Record name Pyridoxamine phosphate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529964
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DSSTOX Substance ID

DTXSID3046825
Record name Pyridoxamine phosphate
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Molecular Weight

248.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyridoxamine 5'-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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CAS No.

529-96-4
Record name Pyridoxamine 5′-phosphate
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Record name Pyridoxamine phosphate [JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridoxamine-5'-Phosphate
Source DrugBank
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Record name Pyridoxamine phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridoxamine phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.702
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Record name PYRIDOXAMINE PHOSPHATE ANHYDROUS
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Record name Pyridoxamine 5'-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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